![molecular formula C6H3F3N2S B174929 6-(Trifluoromethyl)imidazo[2,1-b]thiazole CAS No. 109113-98-6](/img/structure/B174929.png)
6-(Trifluoromethyl)imidazo[2,1-b]thiazole
Overview
Description
6-(Trifluoromethyl)imidazo[2,1-b]thiazole is a chemical compound with the molecular formula C6H3F3N2S. It has a molecular weight of 192.16 . The IUPAC name for this compound is 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds with similar structures have been studied for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively detailed in the retrieved sources. The compound’s molecular weight is 192.16 .Scientific Research Applications
Chemical Synthesis and Functionalization
6-(Trifluoromethyl)imidazo[2,1-b]thiazole and its derivatives are prominent in chemical synthesis, particularly in regioselective oxidative trifluoromethylation. This process involves the functionalization of sp(2) C-H bonds, enabling the synthesis of a library of compounds with broad functionalities. The method is versatile and can be applied to various imidazo heterocycles, showcasing its utility in creating pharmacologically relevant structures (Monir et al., 2015).
Biological and Pharmacological Activities
Imidazo[2,1-b]thiazole derivatives are noted for their broad spectrum of biological activities, serving as a core unit in therapeutic agents like Levamisole. These compounds have been extensively researched for their antimicrobial, antifungal, and antitubercular properties, with certain derivatives exhibiting potent activities in these areas (Güzeldemirci & Küçükbasmacı, 2010). The antimicrobial activities, in particular, are assessed using robust techniques such as the microbroth dilution technique, providing a solid foundation for evaluating these compounds' therapeutic potential.
Sensing Applications
The derivatives of this compound have been explored as sensors for ions in various solutions. A notable example includes a sensor based on imidazo[2,1-b]thiazole that demonstrates a “turn on” response to Al3+ ions, with further functionalities allowing the recognition of F− and PPi through fluorescence intensity variations. The sensitivity and specificity of such sensors make them promising tools for environmental monitoring and diagnostics (Consty et al., 2020).
Anticancer Research
Compounds derived from this compound have been evaluated for their anticancer activities. For example, derivatives such as N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have shown cytotoxicity against human cancer cell lines, highlighting the potential of these compounds in developing new anticancer therapies. The structure-activity relationships and the mechanisms of action are areas of active investigation, providing insights into designing more effective and targeted therapies (Ding et al., 2012).
properties
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJALXXDXFZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454633 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109113-98-6 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109113-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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